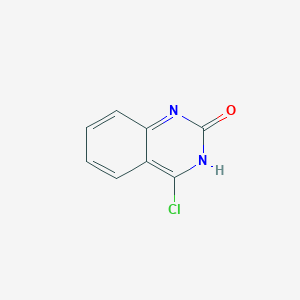

4-Chloroquinazolin-2(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3H-quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-7-5-3-1-2-4-6(5)10-8(12)11-7/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHIRJLGBOGLNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=O)N=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624901 | |

| Record name | 4-Chloroquinazolin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28735-09-3 | |

| Record name | 4-Chloroquinazolin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Chloro-Oxo-Quinazolines: Spotlight on 2-Chloroquinazolin-4(3H)-one

A Note on Isomeric Specificity: This guide addresses the fundamental properties, structure, and synthesis of chloro-substituted quinazolinones. While the initial topic specified 4-Chloroquinazolin-2(3H)-one, a comprehensive literature review reveals this isomer to be exceptionally rare and poorly characterized. It is likely that this structure exists transiently or as a minor tautomer of the more stable and widely studied isomer, 2-Chloroquinazolin-4(3H)-one . The quinazolinone scaffold exhibits significant tautomerism, a phenomenon where isomers interconvert through proton migration. The 2-oxo and 4-oxo forms can interconvert with their corresponding enol (hydroxy) tautomers. The stability of these forms is influenced by substitution, solvent, and solid-state packing forces. For the chloro-quinazolinone system, the 2-Chloroquinazolin-4(3H)-one isomer is the overwhelmingly predominant and synthetically accessible form. Therefore, to provide actionable and robust scientific information, this guide will focus on the synthesis, properties, and reactions of this well-documented compound.

Introduction to the Quinazolinone Scaffold

Quinazolinones are a class of fused heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals.[1] The inherent versatility of the quinazoline ring system, with its multiple sites for substitution, allows for the generation of diverse chemical libraries. The introduction of a chloro substituent, particularly at the 2-position, creates a highly valuable intermediate. The chlorine atom acts as an effective leaving group, facilitating nucleophilic substitution reactions and making 2-Chloroquinazolin-4(3H)-one a critical building block in medicinal chemistry for the synthesis of novel drug candidates, including potential anticancer, anti-inflammatory, and anticonvulsant agents.[1]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 2-Chloroquinazolin-4(3H)-one are summarized below, providing a foundational dataset for researchers.

Core Structure and Tautomerism

The structure of 2-Chloroquinazolin-4(3H)-one consists of a pyrimidinone ring fused to a benzene ring. The "(3H)" designation indicates the presence of a hydrogen atom on the nitrogen at position 3. This compound can theoretically exist in equilibrium with its tautomeric form, 2-Chloroquinazolin-4-ol, although the keto form is generally more stable.

Caption: Keto-Enol tautomerism of the 2-chloro-quinazolinone core.

Physicochemical Data

The following table summarizes key quantitative data for 2-Chloroquinazolin-4(3H)-one, which is essential for experimental design, including reaction setup and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 607-69-2 | [2] |

| Molecular Formula | C₈H₅ClN₂O | [1][2] |

| Molecular Weight | 180.59 g/mol | [1][2] |

| Melting Point | 214-219 °C | [2] |

| Physical Form | Solid | [2] |

| Purity (Typical) | ≥97% | [2] |

Crystallographic Data

X-ray crystallography has confirmed the structure of 2-Chloroquinazolin-4(3H)-one. The quinazoline ring system is nearly planar.[1] In the solid state, the crystal structure is stabilized by intermolecular hydrogen bonds, specifically between the N-H group at position 3 and the carbonyl oxygen (O) at position 4 of an adjacent molecule (N—H⋯O), as well as weaker C—H⋯N interactions.[1]

Synthesis and Reactivity

The synthesis of 2-Chloroquinazolin-4(3H)-one is a well-established process, valued for its efficiency and scalability. Its subsequent reactivity is central to its utility as a versatile chemical intermediate.

Synthetic Pathway

A primary and reliable method for synthesizing 2-Chloroquinazolin-4(3H)-one involves the selective hydrolysis of 2,4-dichloroquinazoline. This precursor is readily available and the reaction proceeds with high regioselectivity, as the chlorine atom at the 4-position is significantly more reactive to hydrolysis than the one at the 2-position.

Caption: General workflow for the synthesis of 2-Chloroquinazolin-4(3H)-one.

Detailed Experimental Protocol

-

Objective: To synthesize 2-Chloroquinazolin-4(3H)-one from 2,4-dichloroquinazoline via selective hydrolysis.

-

Methodology: This protocol is adapted from established literature procedures.[1][3]

-

Dissolution: Dissolve 2,4-dichloroquinazoline (1 equivalent) in a suitable organic solvent such as tetrahydrofuran (THF).

-

Reaction: To the solution, add an aqueous solution of sodium hydroxide (NaOH, approx. 1 M). The amount should be sufficient to effect hydrolysis.

-

Incubation: Stir the biphasic reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within several hours to overnight.

-

Work-up: Upon completion, carefully neutralize the reaction mixture by adding a weak acid, such as acetic acid, until the pH is approximately 5-6. This will precipitate the product.

-

Isolation: Filter the resulting solid precipitate and wash thoroughly with water to remove any residual salts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., acetone/ethyl acetate) to yield the final product as a solid.[1]

-

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. A melting point determination should align with the literature value (214-219 °C).[2] Spectroscopic analysis (¹H NMR, ¹³C NMR, IR) and mass spectrometry should be used to confirm the molecular structure and mass.

Key Reactivity

The primary utility of 2-Chloroquinazolin-4(3H)-one stems from the reactivity of the C2-Cl bond. The chlorine atom is a good leaving group, making the C2 position susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of functional groups, particularly nitrogen, oxygen, and sulfur nucleophiles, to build more complex molecular architectures. This reactivity is foundational to its use in creating libraries of compounds for drug discovery screening.

Applications in Drug Development

The quinazolinone core is a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. 2-Chloroquinazolin-4(3H)-one serves as a key starting material for derivatives that have shown promise in several therapeutic areas:

-

Anticancer Agents: Many quinazolinone derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

-

Antimicrobial Agents: The scaffold has been explored for the development of new antibacterial and antifungal compounds.

-

Central Nervous System (CNS) Activity: Certain derivatives have been investigated for their anticonvulsant and sedative-hypnotic properties.

The ability to easily modify the 2-position via the chloro intermediate allows researchers to systematically explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties.

Conclusion

2-Chloroquinazolin-4(3H)-one is a cornerstone intermediate for synthetic and medicinal chemists. Its well-defined structure, reliable synthesis, and predictable reactivity make it an invaluable tool for the construction of diverse molecular libraries. While the isomeric landscape of chloro-quinazolinones necessitates careful consideration of tautomerism and stability, the 2-chloro-4-oxo isomer stands out as the most robust and synthetically useful representative of this class. A thorough understanding of its properties and chemical behavior is essential for any researcher aiming to leverage the potent biological potential of the quinazolinone scaffold.

References

-

Feng, L., et al. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(12), o4688. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloroquinazolin-4(3H)-one. PubChem Compound Database. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-chloroquinazoline. Available at: [Link]

-

Royal Society of Chemistry. (2016). Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Available at: [Link]

-

National Center for Biotechnology Information. (2011). 2-Chloroquinazolin-4(3H)-one. PubMed Central. Available at: [Link]

Sources

The Genesis of a Privileged Scaffold: A Technical History of 4-Chloroquinazolin-2(3H)-one

An In-depth Guide for Researchers in Medicinal Chemistry and Drug Development

Introduction: The Quinazolinone Core in Modern Chemistry

The quinazolinone framework, a bicyclic heterocycle consisting of a benzene ring fused to a pyrimidine ring, stands as a "privileged structure" in the landscape of medicinal chemistry. Its derivatives are integral to a vast array of natural alkaloids and synthetic compounds, demonstrating a remarkable spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] At the heart of synthesizing many of these potent molecules lies a critical chemical intermediate: 4-Chloroquinazolin-2(3H)-one . This guide provides a comprehensive technical overview of the discovery and historical development of this versatile building block, tracing its synthetic lineage from foundational organic chemistry to modern applications. We will explore the evolution of its synthesis, the mechanistic underpinnings of key transformations, and its pivotal role in the advancement of drug discovery.

Part 1: The Historical Quest for the Quinazolinone Nucleus

The story of this compound begins with the broader exploration of the quinazolinone scaffold. The first documented synthesis of a 4(3H)-quinazolinone derivative dates back to 1869, achieved through the reaction of anthranilic acid with cyanogen.[4] This early work laid the groundwork for what would become a cornerstone of heterocyclic chemistry.

The direct precursor to our target molecule, Quinazoline-2,4(1H,3H)-dione , also known historically as benzoyleneurea, emerged from these foundational studies. Early and efficient syntheses involved the condensation of anthranilic acid with urea or potassium cyanate.[5][6] This straightforward cyclization provided a stable and accessible platform for further chemical elaboration.

The true synthetic utility of quinazoline-2,4(1H,3H)-dione was unlocked with the development of methods to activate the 4-position. The introduction of a chlorine atom transforms the relatively inert 4-oxo group into a reactive site, susceptible to nucleophilic substitution. This crucial step enables the diversification of the quinazolinone core, allowing for the attachment of various functional groups and pharmacophores that are essential for biological activity.

Part 2: The Decisive Transformation: Synthesis of this compound

The conversion of the stable quinazoline-2,4(1H,3H)-dione into a more reactive intermediate is the pivotal moment in the history of this scaffold's application. While the exact first synthesis of this compound is embedded in the broader development of chloroquinazolines, the key transformation involves the chlorination of the dione precursor.

The most common and historically significant method for this transformation is the treatment of quinazoline-2,4(1H,3H)-dione with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅) or with a catalytic amount of N,N-dimethylformamide (DMF).[7][8][9]

The Chlorination Mechanism: A Tale of Two Tautomers

The chlorination of a quinazolinone does not proceed by direct substitution of the carbonyl oxygen. Instead, it relies on the lactam-lactim tautomerism inherent to the quinazolinone ring system. The 4-oxo group exists in equilibrium with its tautomeric form, 4-hydroxyquinazoline. It is this hydroxyl group that serves as the handle for chlorination.

The mechanism, particularly with POCl₃, is a multi-stage process:

-

Phosphorylation: The reaction initiates with the phosphorylation of the 4-hydroxy tautomer by POCl₃. This occurs readily, especially under basic conditions, forming an O-phosphorylated intermediate.[7][8] This step converts the poor leaving group (-OH) into a much better one (a phosphate ester).

-

Nucleophilic Attack: A chloride ion (Cl⁻), present from the POCl₃ reagent, then acts as a nucleophile, attacking the C4 position.

-

Leaving Group Departure: This attack results in the displacement of the dichlorophosphate group, yielding the 4-chloroquinazoline product.[7][8]

The overall workflow can be visualized as follows:

Experimental Protocol: A Representative Synthesis

The following protocol is a representative method for the synthesis of this compound, adapted from established literature procedures for the chlorination of quinazolinones.

Step 1: Synthesis of Quinazoline-2,4(1H,3H)-dione

-

To a solution of anthranilic acid (1.0 eq) in water, add potassium cyanate (1.5 eq).[5]

-

Adjust the pH of the mixture to between 9 and 12 using an appropriate base (e.g., NaOH solution).

-

Heat the reaction mixture at 80-90°C for 4-6 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to below 10°C and acidify with hydrochloric acid to precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to yield quinazoline-2,4(1H,3H)-dione.

Step 2: Synthesis of 2,4-Dichloroquinazoline Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

Suspend quinazoline-2,4(1H,3H)-dione (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, approx. 10-15 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) or a stoichiometric amount of PCl₅.

-

Heat the mixture to reflux (approx. 110-120°C) for 2-4 hours. The solid should dissolve as the reaction proceeds.[7]

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

The product, 2,4-dichloroquinazoline, will precipitate as a solid. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry.

Step 3: Selective Hydrolysis to this compound The 2-chloro position is generally more susceptible to hydrolysis than the 4-chloro position.

-

Suspend the crude 2,4-dichloroquinazoline in a dilute aqueous base (e.g., 2% sodium hydroxide solution).

-

Stir the suspension at room temperature for 2-3 hours.

-

Filter the mixture to remove any unreacted 2,4-dichloroquinazoline.

-

Neutralize the filtrate with a weak acid (e.g., acetic acid) to precipitate the final product, this compound.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetone/ethyl acetate) to obtain the purified product.

The chlorination and selective hydrolysis steps can be visualized mechanistically:

Part 3: The Role of this compound in Drug Discovery

The development of a reliable synthesis for this compound and its analogues was a watershed moment for medicinal chemistry. The chlorine atom at the 4-position serves as an excellent leaving group, paving the way for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide variety of substituents, most notably anilines.

The reaction of 4-chloroquinazolines with substituted anilines is the cornerstone of the synthesis for a major class of anticancer drugs: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors.[5][10][11] Molecules like Gefitinib and Erlotinib, which have revolutionized the treatment of certain cancers, are built upon the 4-anilinoquinazoline scaffold. The synthesis of these complex molecules is critically dependent on the reactivity imparted by the 4-chloro substituent, a direct legacy of the historical development of this compound.

Quantitative Data Summary

| Compound | Starting Material | Key Reagent(s) | Typical Yield | Reference |

| Quinazoline-2,4(1H,3H)-dione | Anthranilic Acid | Urea / KOCN | >85% | [5][6] |

| 2,4-Dichloroquinazoline | Quinazoline-2,4(1H,3H)-dione | POCl₃ / PCl₅ | ~90-99% | [7] |

| 4-Anilinoquinazoline Derivatives | 4-Chloroquinazoline | Substituted Anilines | 70-96% | [5] |

Conclusion

The journey from the initial synthesis of the quinazolinone ring system in the 19th century to the modern, streamlined production of this compound is a testament to the incremental and foundational nature of chemical research. What began as an exploration of heterocyclic chemistry has yielded a molecular tool of immense power and versatility. For researchers in drug development, understanding the history and synthetic evolution of this key intermediate is not merely an academic exercise; it provides a deeper appreciation for the chemical logic that enables the creation of life-saving medicines. The stability of its precursor, the reliability of its synthesis, and the predictable reactivity of its 4-chloro group have solidified the position of this compound as an indispensable scaffold in the ongoing quest for novel therapeutics.

References

-

POCl3 chlorination of 4-quinazolones. PubMed. Available at: [Link]

- Preparation of 2,4-dichloroquinazoline.Google Patents.

-

POCl3 Chlorination of 4-Quinazolones. Figshare. Available at: [Link]

-

POCl3 Chlorination of 4-Quinazolones | Request PDF. ResearchGate. Available at: [Link]

-

Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. Available at: [Link]

-

Synthesis of 4-chloroquinazoline. PrepChem.com. Available at: [Link]

-

Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. Available at: [Link]

-

A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. PubMed. Available at: [Link]

-

Quinazoline Derivatives. III. The Synthesis of 4-(3'-Diethylaminopropoxy)-6-chloroquinazoline (SN 12,254). Journal of the American Chemical Society. Available at: [Link]

-

Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central. Available at: [Link]

-

A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

-

CCXXVII.—Imino-aryl ethers. Part V. The effect of substitution on the velocity of molecular rearrangement. Journal of the Chemical Society (Resumed). Available at: [Link]

-

Novel quinazolin-4(3H)-one linked to 1,2,3-triazoles: Synthesis and anticancer activity. PubMed. Available at: [Link]

- Selective chlorination of benzoyl chloride.Google Patents.

-

Reaction mechanism for chlorination of urea. PubMed. Available at: [Link]

-

One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. PMC - PubMed Central. Available at: [Link]

-

Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. University of Liverpool. Available at: [Link]

-

Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes. PubMed Central. Available at: [Link]

-

4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. PMC - PubMed Central. Available at: [Link]

Sources

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US3265603A - Process for the chlorination of 2-chloro-6-nitro-benzonitrile - Google Patents [patents.google.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]

- 6. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]

- 8. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Novel quinazolin-4(3H)-one linked to 1,2,3-triazoles: Synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of 4-Chloroquinazolin-2(3H)-one: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-Chloroquinazolin-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established principles of spectroscopic interpretation and draws upon data from closely related structural analogs to present a predictive yet in-depth overview of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the structural verification and characterization of this compound and its derivatives.

Introduction: The Quinazolinone Scaffold

Quinazolinone and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties, have established them as privileged scaffolds in medicinal chemistry. The structural elucidation of novel quinazolinone derivatives is paramount for understanding their structure-activity relationships and for the rational design of new therapeutic agents. This compound, with its reactive chloro-substituent, serves as a key intermediate in the synthesis of more complex derivatives. A thorough understanding of its spectroscopic signature is therefore essential for synthetic chemists and pharmacologists.

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₈H₅ClN₂O |

| Molecular Weight | 180.59 g/mol |

| CAS Number | 40055-33-8 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR spectra would provide unambiguous evidence for its structure. The following predictions are based on the analysis of related quinazolinone derivatives and the known effects of substituents on chemical shifts.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound, typically recorded in a deuterated solvent such as DMSO-d₆, is expected to exhibit distinct signals corresponding to the aromatic protons and the N-H proton of the lactam ring.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale and Comparative Insights |

| H-5 | ~7.9 - 8.1 | dd | 1H | This proton is ortho to the electron-withdrawing carbonyl group and is expected to be the most deshielded of the aromatic protons. |

| H-7 | ~7.6 - 7.8 | ddd | 1H | Coupled to H-6 and H-8, this proton will appear as a triplet of doublets. |

| H-6 | ~7.3 - 7.5 | ddd | 1H | Similar to H-7, this proton will be a complex multiplet due to coupling with its neighbors. |

| H-8 | ~7.2 - 7.4 | d | 1H | This proton is ortho to the nitrogen atom and will likely be a doublet. |

| N³-H | ~11.0 - 12.5 | br s | 1H | The lactam N-H proton is typically broad and significantly downfield due to hydrogen bonding and its acidic nature. |

Note: Chemical shifts are predictive and can vary with solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale and Comparative Insights |

| C-2 (C=O) | ~160 - 165 | The carbonyl carbon of the lactam is highly deshielded. |

| C-4 (C-Cl) | ~150 - 155 | The carbon bearing the electronegative chlorine atom will be significantly downfield. |

| C-8a | ~140 - 145 | This quaternary carbon is part of the fused ring system. |

| C-7 | ~134 - 138 | Aromatic CH carbon. |

| C-5 | ~128 - 132 | Aromatic CH carbon. |

| C-6 | ~125 - 128 | Aromatic CH carbon. |

| C-8 | ~115 - 120 | Aromatic CH carbon, potentially shielded by the adjacent nitrogen. |

| C-4a | ~118 - 122 | This quaternary carbon is adjacent to the nitrogen and part of the aromatic ring. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an invaluable tool for the rapid identification of key functional groups within a molecule. The IR spectrum of this compound is expected to be characterized by the following absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3200 - 3000 | N-H Stretch | Lactam | Medium, Broad |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium |

| ~1700 - 1650 | C=O Stretch | Lactam (Amide I) | Strong |

| ~1620 - 1580 | C=C Stretch | Aromatic | Medium-Strong |

| ~1600 - 1550 | N-H Bend | Lactam (Amide II) | Medium |

| ~800 - 750 | C-Cl Stretch | Aryl Halide | Strong |

| ~750 - 700 | C-H Bend | Aromatic (ortho-disubstituted pattern) | Strong |

The presence of a strong absorption in the region of 1700-1650 cm⁻¹ is a key indicator of the carbonyl group in the quinazolinone ring system. The N-H stretching vibration will likely be a broad band due to intermolecular hydrogen bonding in the solid state.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation.

Expected Molecular Ion Peak

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 180. The presence of a chlorine atom will result in a characteristic isotopic pattern, with an (M+2)⁺ peak at m/z 182, approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

Predicted Fragmentation Pathway

The fragmentation of this compound will likely proceed through several characteristic pathways, providing further structural information.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

A primary fragmentation event would be the loss of a chlorine radical to give a cation at m/z 145. Another expected fragmentation is the loss of carbon monoxide (CO) from the lactam ring, resulting in an ion at m/z 152/154. The retro-Diels-Alder type cleavage of the pyrimidine ring could lead to the loss of isocyanic acid (HNCO), yielding a fragment at m/z 137/139.

Experimental Protocols

The following are generalized, best-practice protocols for the acquisition of spectroscopic data for quinazolinone derivatives.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using proton broadband decoupling. A larger number of scans will be necessary compared to ¹H NMR.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phasing, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Caption: General workflow for NMR spectroscopic analysis.

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum. Apply pressure to the sample with the ATR anvil and collect the sample spectrum, typically from 4000 to 400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

Conclusion

References

Due to the predictive nature of this guide for the specific target compound, the references below provide foundational knowledge and data for related quinazolinone structures that informed the analysis.

-

BenchChem. Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers. Link

-

MDPI. Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Link

-

SciSpace. Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. Link

-

Oriental Journal of Chemistry. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Link

-

MDPI. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Link

-

NIST WebBook. Quinazolinone, 4(3h)-, 3-(3-chloro-o-tolyl)-2-methyl-. Link

-

Royal Society of Chemistry. Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium. Link

Tautomeric Landscape of 4-Chloroquinazolin-2(3H)-one and its Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The tautomeric nature of this heterocyclic system is a critical, yet often nuanced, determinant of its physicochemical properties, reactivity, and ultimately, its biological activity. This in-depth technical guide provides a comprehensive exploration of the tautomerism in 4-chloroquinazolin-2(3H)-one and its derivatives. We will delve into the synthetic methodologies, the interplay of electronic and steric effects on the lactam-lactim equilibrium, and the spectroscopic and computational techniques employed to characterize these tautomeric forms. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this pivotal aspect of quinazolinone chemistry to inform rational drug design and development.

Introduction: The Significance of Tautomerism in Quinazolinone Chemistry

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug discovery.[1][2] In the realm of nitrogen-containing heterocycles like quinazolinones, the most prevalent form of tautomerism is the lactam-lactim equilibrium. This process involves the migration of a proton between a nitrogen and an oxygen atom, leading to distinct structural forms with differing hydrogen bonding capabilities, lipophilicity, and electronic distributions.[2][3] These differences can significantly impact a molecule's interaction with biological targets, its metabolic stability, and its pharmacokinetic profile. Quinazolinones, as a privileged scaffold, exhibit this lactam-lactim tautomerism, which can be influenced by the substitution pattern on the heterocyclic ring system.[4][5] Understanding and controlling this tautomeric equilibrium is therefore a key consideration in the design of novel quinazolinone-based therapeutics.

Quinazolinones can be broadly classified based on the position of the carbonyl group, with 2(1H)-quinazolinones and 4(3H)-quinazolinones being the most common.[4] While both systems exhibit tautomerism, the position of the carbonyl and the adjacent nitrogen atoms leads to distinct electronic environments and, consequently, different tautomeric preferences. This guide will focus specifically on the this compound core, a versatile intermediate in the synthesis of a wide array of biologically active molecules.

The Tautomeric Forms of this compound

This compound can exist in two primary tautomeric forms: the lactam form (4-chloro-1,3-dihydro-2H-quinazolin-2-one) and the lactim form (4-chloro-2-hydroxyquinazoline). The equilibrium between these two forms is influenced by a variety of factors, including the solvent, temperature, and the electronic nature of substituents on the quinazolinone ring.

Caption: Lactam-lactim tautomerism in this compound.

In the solid state, X-ray crystallographic studies have unequivocally shown that this compound exists predominantly in the lactam form.[6] The crystal structure reveals a nearly planar quinazoline system with intermolecular hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of another, which stabilizes the lactam tautomer.[6] However, in solution, the equilibrium can be more dynamic and sensitive to the surrounding environment.

Synthesis of this compound and its Derivatives

The synthesis of the this compound core and its substituted analogs is a critical first step in exploring their tautomeric behavior and potential as pharmaceutical building blocks.

Synthesis of the Core Scaffold: this compound

A reliable method for the preparation of this compound involves the selective hydrolysis of 2,4-dichloroquinazoline. This precursor is readily available and the reaction proceeds under mild basic conditions.

Experimental Protocol: Synthesis of this compound [6]

-

Suspension: A suspension of 2,4-dichloroquinazoline (1.0 mmol) is prepared in a 2% aqueous sodium hydroxide solution (3 mL).

-

Reaction: The mixture is stirred vigorously at room temperature for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is diluted with water (6 mL) and filtered to remove any unreacted 2,4-dichloroquinazoline.

-

Neutralization and Precipitation: The filtrate is then neutralized with dilute acetic acid, leading to the precipitation of the product.

-

Isolation and Purification: The precipitate is collected by filtration, washed with water, and dried. The crude product can be recrystallized from a mixture of acetone and ethyl acetate to yield colorless crystals of this compound.

Caption: Synthetic route to this compound.

Synthesis of Derivatives

The synthesis of derivatives of this compound typically involves the introduction of substituents onto the benzene ring of the quinazolinone core prior to the formation of the heterocyclic system. This is often achieved by starting with appropriately substituted anthranilic acids.

General Procedure for Substituted 2,3-disubstituted-4(3H)-quinazolinones [7]

-

Acylation of Anthranilic Acid: A substituted anthranilic acid is reacted with an appropriate acyl chloride (e.g., butyryl chloride) to form the corresponding N-acyl anthranilic acid.

-

Cyclization to Benzoxazinone: The N-acyl anthranilic acid is then treated with a dehydrating agent, such as acetic anhydride, to facilitate ring closure and form a 2-substituted-benzoxazin-4-one.

-

Formation of Quinazolinone: The benzoxazinone intermediate is subsequently reacted with a primary amine or hydrazine in a suitable solvent (e.g., ethanol or DMF) to yield the desired 2,3-disubstituted-4(3H)-quinazolinone. Further modifications at the 4-position can then be carried out if necessary.

Spectroscopic and Computational Characterization of Tautomers

Distinguishing between the lactam and lactim tautomers in solution requires the use of a combination of spectroscopic techniques and computational modeling.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most telling signal in the ¹H NMR spectrum is that of the proton attached to the nitrogen or oxygen. In the lactam form, a relatively broad singlet corresponding to the N-H proton is expected, typically in the downfield region (δ 10-13 ppm). For the lactim form, a sharper singlet for the O-H proton would be anticipated, though its chemical shift can be highly variable and dependent on the solvent and concentration. The protons on the aromatic ring will also exhibit slight differences in their chemical shifts and coupling patterns depending on the dominant tautomeric form.

-

¹³C NMR: The chemical shift of the carbonyl carbon (C2) is a key indicator. In the lactam form, this carbon will resonate at a characteristic downfield chemical shift (typically >160 ppm). In the lactim form, this carbon becomes an sp²-hybridized carbon attached to an oxygen and a nitrogen, and its resonance is expected to shift upfield.

Infrared (IR) Spectroscopy:

The IR spectrum provides valuable information about the functional groups present. The lactam tautomer is characterized by a strong carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. The lactim form, on the other hand, would exhibit a C=N stretching vibration and a broad O-H stretching band. The presence and relative intensity of the C=O stretch is often used to infer the predominance of the lactam form.[8]

UV-Vis Spectroscopy:

The electronic transitions in the lactam and lactim forms are different, leading to distinct UV-Vis absorption spectra. The lactam form generally exhibits a longer wavelength absorption maximum compared to the lactim form. By comparing the spectrum of the compound of interest with those of N-methylated (locked lactam) and O-methylated (locked lactim) derivatives, the position of the tautomeric equilibrium can be estimated.

| Spectroscopic Technique | Lactam Form (this compound) | Lactim Form (4-Chloro-2-hydroxyquinazoline) |

| ¹H NMR | Broad N-H signal (δ 10-13 ppm) | Sharper O-H signal (variable δ) |

| ¹³C NMR | C=O signal (>160 ppm) | C-O signal (upfield shift) |

| IR Spectroscopy | Strong C=O stretch (1650-1700 cm⁻¹) | C=N stretch, broad O-H stretch |

| UV-Vis Spectroscopy | Longer λmax | Shorter λmax |

Table 1: Expected Spectroscopic Signatures of Tautomers

Computational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers. By calculating the Gibbs free energies of the optimized geometries of the lactam and lactim forms in the gas phase and in different solvents (using solvation models like PCM), the tautomeric equilibrium constant can be estimated. These calculations can also predict vibrational frequencies and NMR chemical shifts, which can then be compared with experimental data to aid in the assignment of the dominant tautomer.

Influence of Substituents on Tautomeric Equilibrium

The position and electronic nature of substituents on the quinazolinone ring can significantly influence the lactam-lactim equilibrium.

-

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or halo (-Cl, -Br) on the benzene ring tend to increase the acidity of the N-H proton in the lactam form, which can favor the lactim tautomer.

-

Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methoxy (-OCH₃) or methyl (-CH₃) can decrease the acidity of the N-H proton, thereby stabilizing the lactam form.

The interplay of these electronic effects, along with steric factors, determines the final position of the tautomeric equilibrium. For drug design, this provides a handle to fine-tune the properties of the molecule by judicious choice of substituents.

Comparative Tautomerism: Quinazolin-2-ones vs. Quinazolin-4-ones

While both quinazolin-2-ones and quinazolin-4-ones exhibit lactam-lactim tautomerism, their tautomeric preferences can differ. In general, 4(3H)-quinazolinones tend to have a stronger preference for the lactam form compared to their 2(1H)-quinazolinone counterparts. This can be attributed to the greater degree of conjugation and aromaticity in the lactam form of 4(3H)-quinazolinone, where the amide functionality is part of a vinylogous amide system.

Caption: General tautomeric preferences in quinazolinone systems.

Conclusion and Future Perspectives

The tautomerism of this compound and its derivatives is a critical aspect of their chemistry that directly influences their potential as pharmaceutical agents. This guide has provided a comprehensive overview of the synthetic routes to these compounds, the analytical techniques used to characterize their tautomeric forms, and the factors that govern the lactam-lactim equilibrium. A thorough understanding of these principles is paramount for the rational design of novel quinazolinone-based drugs with optimized efficacy and pharmacokinetic properties. Future research in this area will likely focus on the development of more sophisticated computational models to accurately predict tautomeric preferences in complex molecular environments and the use of advanced spectroscopic techniques to probe these dynamic equilibria in real-time. Such advancements will undoubtedly accelerate the discovery and development of the next generation of quinazolinone-based medicines.

References

- Al-Sanea, M. M., Hafez, H. M., Mohamed, A. A., El-Shafey, H. W., Elgazar, A. A., Tawfik, S. S., Ewes, W. A., Hussein, S., Alsahli, T. G., & Hamdi, A. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Theory, 18, 5109–5127.

- Caytan, E., et al. (2021).

- Eberle, F., et al. (2018). Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. Chemistry – A European Journal, 24(50), 13392-13400.

- El-Sayed, M. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5441.

- Faisal, M., & Saeed, A. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 835.

- Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674.

- Gholamzadeh, P., & Ziarati, A. (2014). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences, 9(3), 195–203.

- Gowda, B. T., & Kumar, S. (2012). 2-Chloroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2310.

- Huc, I. (2000). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Journal of the Chemical Society, Perkin Transactions 2, (7), 1347-1353.

- Kovalenko, S. I., et al. (2014). Tautomerism of 4-hydrazinoquinazolines: vibrational spectra and computational study. Journal of Molecular Structure, 1063, 114-123.

- Mohamed, M. S., et al. (2012). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Medicinal Chemistry Research, 21(10), 2829-2843.

- Peng, C. S., Baiz, C. R., & Tokmakoff, A. (2013). Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy. Proceedings of the National Academy of Sciences, 110(23), 9243-9248.

- Rhazi, Y., et al. (2022). Tautomeric states of 2-methyl-4(3H)-quinazolinone.

- Sam, P. C., & Tokmakoff, A. (2012). Identification of Lactam–Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry Letters, 3(21), 3178-3183.

- Shaaban, I. A., et al. (2021). Tautomeric forms of 4-hydroxy quinoline. Journal of Molecular Structure, 1245, 131068.

- Supporting Information - Copper-mediated synthesis of quinazolin-4(3H)-ones from N-(quinolin-8-yl)benzamide and amidine. (n.d.).

- Wang, M., et al. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Bioorganic & Medicinal Chemistry, 102, 117660.

- Youssef, A. M., et al. (2020). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

- Zhang, L., et al. (2010). Synthesis and antitumor activity of some 2, 3-disubstituted quinazolin-4(3H) - ones and 4, 6- disubstituted- 1, 2, 3, 4-tetrahydroquinazolin-2H-ones. European Journal of Medicinal Chemistry, 45(12), 6058-6067.

-

Vedantu. (n.d.). What is Lactam Lactim Tautomerism class 11 chemistry CBSE. Retrieved from [Link]

-

Wikipedia. (n.d.). Tautomer. Retrieved from [Link]

-

AskIITians. (2023, March 8). What is Lactam Lactim Tautomerism? Retrieved from [Link]

-

ResearchGate. (n.d.). Lactam and lactim tautomerization. Retrieved from [Link]

-

ResearchGate. (n.d.). Lactam–lactim tautomerization of 2(1H)-pyridone. Retrieved from [Link]

-

Frontiers. (n.d.). Keto-enol tautomerism in the development of new drugs. Retrieved from [Link]

-

Fiveable. (n.d.). Keto-Enol Tautomerism. Retrieved from [Link]

-

Frontiers. (n.d.). Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Retrieved from [Link]

-

Vedantu. (n.d.). Lactam-lactim tautomerism. Retrieved from [Link]

Sources

- 1. Modulation of Lactam-Lactim Tautomerism of Quinoxalin-2-one Induced by Cucurbit[7]uril: A Comparative Study with Oxazin-2-one: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. Quinazolinones, the Winning Horse in Drug Discovery [mdpi.com]

- 3. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 7. Tautomerism of 4-hydrazinoquinazolines: vibrational spectra and computational study | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 8. researchgate.net [researchgate.net]

Quantum Chemical Calculations for 4-Chloroquinazolin-2(3H)-one: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic and structural properties of 4-Chloroquinazolin-2(3H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. Recognizing the growing importance of computational methods in modern drug discovery, this document serves as a practical resource for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of Density Functional Theory (DFT), outline a validated computational protocol for analyzing this specific molecule, and discuss the interpretation of key quantum chemical descriptors. The insights gleaned from these calculations are invaluable for understanding reactivity, predicting intermolecular interactions, and guiding the rational design of novel therapeutic agents based on the quinazolinone framework.

Introduction: The Quinazolinone Scaffold and the Imperative for Computational Scrutiny

Quinazolinone derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2] The substituent at the 4-position of the quinazolinone ring is particularly crucial for modulating biological activity, and the introduction of a chlorine atom, as in this compound, significantly influences the molecule's electronic properties and reactivity.[3]

Understanding the intricate relationship between the structure of this compound and its potential biological function is paramount for designing more potent and selective drug candidates. While experimental techniques provide essential data, quantum chemical calculations offer a powerful complementary approach. These in silico methods allow us to probe the molecule at a sub-atomic level, providing insights that are often difficult or impossible to obtain through experimentation alone. Density Functional Theory (DFT) has emerged as a particularly robust and cost-effective method for these investigations in the realm of drug design.[4]

This guide will provide a detailed exposition of how to apply DFT calculations to this compound to extract meaningful, actionable data for drug discovery projects.

Theoretical Framework: Why Density Functional Theory?

For a molecule of this size and complexity, DFT offers an optimal balance between computational cost and accuracy.[4] Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure of a molecule based on its electron density, a more manageable property than the full many-electron wavefunction.

The foundational principle of DFT is the Hohenberg-Kohn theorem, which states that the ground-state energy of a molecule is a unique functional of its electron density. The practical application of DFT involves the use of exchange-correlation functionals, which approximate the quantum mechanical effects of electron exchange and correlation. A popular and widely validated choice for organic molecules is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[5][6] This functional, when paired with a suitable basis set such as 6-311G(d,p), has been shown to yield reliable results for the geometries and electronic properties of heterocyclic compounds.[5][6]

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines a robust and reproducible workflow for performing quantum chemical calculations on this compound.

Software Selection

A variety of software packages are available for performing DFT calculations. For this guide, we will reference the Gaussian suite of programs, a widely used and well-documented platform in the computational chemistry community. Other suitable alternatives include ORCA, GAMESS, and NWChem.

Molecular Structure Input

The first step is to generate a 3D structure of this compound. This can be done using a molecular builder such as GaussView, Avogadro, or ChemDraw. It is crucial to ensure the correct connectivity and initial geometry. The tautomeric form, this compound, is specified, and its structure should be built accordingly.

Geometry Optimization

The initial structure is a mere approximation. To find the most stable, lowest-energy conformation, a geometry optimization must be performed. This calculation iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located.

Protocol for Geometry Optimization:

-

Input File Preparation: Create an input file specifying the initial coordinates of this compound.

-

Keyword Selection: In the input file, specify the following keywords:

-

#p B3LYP/6-311G(d,p) Opt: This line requests a geometry optimization at the B3LYP level of theory with the 6-311G(d,p) basis set. The 'p' indicates the use of a larger integration grid for improved accuracy.

-

SCF=Tight: This keyword requests a tighter convergence criterion for the Self-Consistent Field (SCF) procedure, ensuring a more accurate electronic structure calculation.

-

Freq: This keyword requests a frequency calculation to be performed after the geometry optimization. This is a critical step for self-validation.

-

-

Execution: Run the calculation using the chosen software.

-

Verification: Upon completion, verify that the optimization has converged successfully. The output file should indicate the final optimized energy and atomic coordinates. Crucially, the frequency calculation should yield no imaginary frequencies, confirming that the optimized structure corresponds to a true energy minimum.

Electronic Property Calculations

Once the optimized geometry is obtained, a single-point energy calculation can be performed to compute various electronic properties.

Protocol for Electronic Property Calculation:

-

Input File Preparation: Use the optimized coordinates from the previous step.

-

Keyword Selection:

-

#p B3LYP/6-311G(d,p) Pop=NBO: This requests a single-point energy calculation and a Natural Bond Orbital (NBO) analysis to provide insights into bonding and charge distribution.

-

IOp(6/33=2): This keyword is used to print the molecular orbitals.

-

-

Execution and Analysis: Run the calculation and analyze the output file for the following properties.

Analysis and Interpretation of Computational Results

The output from these calculations provides a wealth of information. Here, we focus on the most salient data for drug development.

Optimized Molecular Geometry

The geometry optimization provides the precise bond lengths, bond angles, and dihedral angles of the most stable conformation of this compound. This information is fundamental for understanding the molecule's shape and how it might fit into a biological target's binding site.

| Parameter | Description | Significance in Drug Design |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | Influences molecular rigidity and the strength of chemical bonds. |

| Bond Angles | The angle formed between three connected atoms. | Determines the overall shape and steric profile of the molecule. |

| Dihedral Angles | The angle between two intersecting planes, defined by four atoms. | Describes the conformation of the molecule and potential for rotation around bonds. |

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.

-

HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability. A smaller gap suggests higher reactivity.[7]

| Parameter | Calculated Value (Illustrative) | Interpretation |

| HOMO Energy | -6.5 eV | Indicates the molecule's ionization potential. |

| LUMO Energy | -1.2 eV | Indicates the molecule's electron affinity. |

| HOMO-LUMO Gap | 5.3 eV | Suggests a relatively stable molecule. |

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for predicting intermolecular interactions.

-

Red Regions (Negative Potential): Indicate areas of high electron density, which are attractive to electrophiles and are likely to act as hydrogen bond acceptors. For this compound, these are expected around the oxygen and nitrogen atoms.

-

Blue Regions (Positive Potential): Indicate areas of low electron density, which are attractive to nucleophiles and are likely to act as hydrogen bond donors. The hydrogen atom on the nitrogen at position 3 is a likely positive region.

-

Green Regions (Neutral Potential): Indicate areas of neutral electrostatic potential.

The MEP map provides a visual hypothesis for how the molecule might interact with a biological target, guiding the design of analogs with improved binding affinity.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the charge distribution within the molecule by assigning partial atomic charges. This helps in identifying atoms that are particularly electron-rich or electron-deficient, further refining our understanding of the molecule's reactivity and potential interaction sites.

Visualizing the Computational Workflow

A clear workflow is essential for ensuring the reproducibility and logical progression of the computational study.

Caption: Computational workflow for the quantum chemical analysis of this compound.

Conclusion: From Calculation to Candidate

Quantum chemical calculations, specifically using DFT, provide a powerful, predictive framework for understanding the fundamental properties of this compound. The methodologies and analyses presented in this guide offer a clear path for researchers to gain deep insights into the molecule's geometry, electronic structure, and reactivity. This knowledge is not merely academic; it directly informs the drug discovery process by enabling the rational design of new quinazolinone derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. By integrating these computational approaches into their research workflows, scientists can accelerate the journey from a promising scaffold to a viable drug candidate.

References

-

Molecular modelling studies of quinazolinone derivatives as MMP-13 inhibitors by QSAR, molecular docking and molecular dynamics simulations techniques. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Promising Novel Heterocyclic Drug Candidates: Synthesis, Characterization, DFT Calculations and In Silico Investigations of Anticancer Behaviors. (n.d.). ResearchGate. Retrieved from [Link]

-

Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Quinazolinones, the Winning Horse in Drug Discovery. (2023). National Institutes of Health. Retrieved from [Link]

-

Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). ResearchGate. Retrieved from [Link]

-

Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors. (2020). National Institutes of Health. Retrieved from [Link]

-

Tariq, K., Shaheen, I., Shaheen, R., & Khalil, A. (2022). Role of DFT in Drug Design: A Mini Review. Drug Des, 11, 216. Retrieved from [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Role of DFT in Drug Design: A Mini Review. (n.d.). Longdom Publishing. Retrieved from [Link]

-

Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024). MDPI. Retrieved from [Link]

-

DFT Calculations, Molecular Docking, and Pharmacological Properties Investigation for 5-Benzoxazolecarboxylic Acid as a Target Anti-Cancer Agent. (n.d.). Sakarya University Journal of Science. Retrieved from [Link]

-

2-(4-chloroanilino)-3-methyl-4(3H)-quinazolinone. (n.d.). PubChem. Retrieved from [Link]

-

2-Chloroquinazolin-4(3H)-one. (n.d.). National Institutes of Health. Retrieved from [Link]

-

7-Chloro-2-phenylquinazolin-4(3H)-one. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H). (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

2-Chloroquinazolin-4(3H)-one. (2012). Acta Crystallographica Section E Structure Reports Online. Retrieved from [Link]

-

Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh). (2023). ResearchGate. Retrieved from [Link]

Sources

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jddtonline.info [jddtonline.info]

- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. researchgate.net [researchgate.net]

- 6. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity Screening of 4-Chloroquinazolin-2(3H)-one Libraries

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic biological activity screening of compound libraries based on the 4-chloroquinazolin-2(3H)-one scaffold. This privileged structure is a cornerstone in medicinal chemistry, known for yielding compounds with a wide array of biological activities, including potent anticancer and antimicrobial effects.[1][2] This document eschews a rigid template, instead presenting a logical, field-proven screening cascade designed to efficiently identify and characterize novel bioactive molecules. The methodologies described herein are grounded in established scientific principles to ensure robust and reproducible outcomes.

The Quinazolinone Scaffold: A Privileged Platform in Drug Discovery

The quinazolinone core, a fusion of benzene and pyrimidine rings, is a versatile scaffold found in numerous approved drugs and clinical candidates.[3] Its derivatives have been reported to exhibit a vast range of pharmacological properties, including analgesic, anti-inflammatory, anticonvulsant, antihypertensive, and, most notably, anticancer and antimicrobial activities.[1][2][4] The 4-chloro-2(3H)-one substitution serves as a key reactive handle, allowing for the facile generation of diverse chemical libraries through nucleophilic substitution reactions, making it an ideal starting point for a discovery campaign.[5]

The rationale for screening this particular library stems from the established success of quinazoline-based drugs. For instance, several epidermal growth factor receptor (EGFR) inhibitors, such as gefitinib and erlotinib, feature a 4-anilinoquinazoline core, highlighting the scaffold's affinity for kinase active sites.[6] Furthermore, other derivatives have been shown to disrupt microtubule dynamics, a clinically validated anticancer strategy.[5][7] This pre-existing body of knowledge provides a strong foundation for a targeted, yet comprehensive, screening approach.

The Screening Cascade: A Strategic Funnel for Hit Identification

A successful screening campaign relies on a tiered approach, or a "screening cascade," to efficiently sift through a large library of compounds.[8][9] This strategy employs a series of assays with increasing complexity and specificity, starting with broad, high-throughput primary screens and progressing to more detailed secondary and mechanistic assays for promising "hits." This iterative process is designed to eliminate false positives and prioritize compounds with the most desirable biological and pharmacological profiles.[9]

Below is a diagram illustrating the proposed screening cascade for a this compound library.

Caption: A logical workflow for the biological screening of a this compound library.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed, self-validating protocols for the key assays in the screening cascade. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

Primary Screening

The initial goal is to cast a wide net to identify any compounds exhibiting biological activity. For a this compound library, parallel screening for both anticancer and antimicrobial activity is a logical starting point.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric assay that is well-suited for high-throughput screening. It measures the metabolic activity of cells, which serves as an indicator of cell viability.[10] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[10]

Protocol: MTT Assay

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare stock solutions of the library compounds in dimethyl sulfoxide (DMSO). Dilute the compounds in culture medium to the desired final screening concentration (e.g., 10 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds that exhibit significant inhibition (e.g., >50%) are considered "hits."

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11][12] This method is adaptable for high-throughput screening to quickly identify compounds with antibacterial or antifungal activity.[11]

Protocol: Broth Microdilution Assay

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[11]

-

Compound Preparation: In a 96-well plate, perform serial two-fold dilutions of the library compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[11][12]

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]

Hit Confirmation and Secondary Assays

Compounds identified as hits in the primary screens must be re-tested to confirm their activity and to determine their potency (e.g., IC₅₀ or MIC values). Confirmed hits then proceed to secondary assays to further characterize their biological effects.

Quantitative Data Summary

| Compound ID | Primary Screen Hit (Cancer/Antimicrobial) | IC₅₀ (µM) vs. MCF-7 | MIC (µg/mL) vs. S. aureus |

| QZ-001 | Cancer | 5.2 | >128 |

| QZ-002 | Antimicrobial | >50 | 16 |

| QZ-003 | Both | 8.9 | 32 |

| ... | ... | ... | ... |

Mechanism of Action (MoA) Studies

Understanding how a compound exerts its biological effect is a critical step in drug development. For quinazolinone-based compounds, several mechanisms of action are plausible.

Given that many quinazoline derivatives are known EGFR inhibitors, this is a primary mechanistic assay to perform for anticancer hits. These assays typically measure the transfer of a phosphate group from ATP to a substrate by the kinase.

Protocol: EGFR Kinase Assay (Luminescence-Based)

-

Reagent Preparation: Prepare a reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA), ATP solution, and a suitable EGFR substrate (e.g., Poly(Glu, Tyr)).[13]

-

Reaction Setup: In a 384-well plate, add the test inhibitor at various concentrations, the recombinant human EGFR enzyme, and the substrate/ATP mixture.[13]

-

Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes to allow the phosphorylation reaction to proceed.[6][13]

-

Signal Detection: Stop the reaction and measure the remaining ATP using a luciferase-based detection reagent (e.g., ADP-Glo™ Kinase Assay).[13] The luminescence signal is inversely proportional to the kinase activity.

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC₅₀ value.

Disruption of microtubule dynamics is another common mechanism for anticancer quinazolinones.[5][7] This assay monitors the assembly of purified tubulin into microtubules in the presence of the test compound.

Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

-

Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) containing GTP.[14][15]

-

Reaction Setup: In a pre-warmed 96-well plate at 37°C, add the tubulin solution to wells containing various concentrations of the test compound, a positive control (e.g., Nocodazole for inhibition, Paclitaxel for enhancement), and a vehicle control.[14][15]

-

Polymerization Monitoring: Immediately begin monitoring the increase in absorbance at 340 nm every minute for 60 minutes in a temperature-controlled microplate reader.[15][16]

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves.[17] Compounds that inhibit polymerization will show a decrease in the rate and extent of the absorbance increase.[17]

Caption: A simplified diagram of the tubulin polymerization process and points of intervention.

Some small molecules exert their cytotoxic effects by binding to DNA, either through intercalation between base pairs or by binding to the grooves of the DNA helix.[18][19] Various biophysical techniques can be employed to assess this interaction.

Protocol: DNA Binding Assessment via Thermal Denaturation (Tm Shift Assay)

-

DNA Preparation: Prepare solutions of double-stranded DNA (e.g., calf thymus DNA) in a suitable buffer.

-

Assay Setup: In a UV-transparent cuvette or 96-well plate, mix the DNA solution with various concentrations of the test compound. Include a DNA-only control.

-

Thermal Denaturation: Use a spectrophotometer with a temperature controller to slowly increase the temperature of the samples. Monitor the absorbance at 260 nm.[20]

-

Tm Determination: The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured.[20] Plot the absorbance versus temperature to determine the Tm for each sample.

-

Data Analysis: An increase in the Tm in the presence of the compound suggests binding and stabilization of the DNA duplex, which is characteristic of intercalators or groove binders.

Structure-Activity Relationship (SAR) and Lead Optimization

The data gathered from the screening cascade will enable the elucidation of the structure-activity relationship (SAR).[7][21] By comparing the chemical structures of active and inactive compounds, researchers can identify the key pharmacophoric features required for biological activity. This knowledge guides the next phase of drug discovery: lead optimization. Medicinal chemists will synthesize new analogs based on the SAR to improve potency, selectivity, and pharmacokinetic properties.

Conclusion

The biological activity screening of a this compound library requires a systematic and multi-faceted approach. The screening cascade presented in this guide, from high-throughput primary screens to detailed mechanistic studies, provides a robust framework for the identification and characterization of novel bioactive compounds. By integrating cellular, biochemical, and biophysical assays, researchers can efficiently navigate the complexities of drug discovery and unlock the full therapeutic potential of the versatile quinazolinone scaffold.

References

- Nida, D., et al. (2021). Methods for in vitro evaluating antimicrobial activity: A review.

-

Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555-1577. Retrieved from [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Retrieved from [Link]

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.

- Li, L., et al. (2012). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Anticancer Research, 32(1), 225-234.

-

Chemsuschem. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

- Lang, X., Gao, Y., & Wheeldon, I. (2018). Quantifying Small Molecule Binding Interactions with DNA Nanostructures. Methods in Molecular Biology, 1814, 145-155.

- Patel, K., et al. (2023). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. International Journal of Current Pharmaceutical and Clinical Research, 15(1), 1-8.

- Jose, J., et al. (2021).

-

Whitehead Institute. (2003). Screening Technique Streamlines Search for Anticancer Drug. Whitehead Institute. Retrieved from [Link]

-

ResearchGate. (n.d.). The screening cascade of a typical project pursuing a small molecular.... ResearchGate. Retrieved from [Link]